5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H5BrN4. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential as a building block in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the ATP pocket of the TRKs .
Biochemical Pathways
The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
It’s known that the compound has a molecular weight of 213035 , which could influence its absorption, distribution, metabolism, and excretion
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and differentiation, which can potentially prevent the development of cancers caused by the overexpression and continuous activation of TRKs .
Biochemical Analysis
Biochemical Properties
5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction . This interaction is significant in the context of cancer treatment, as TRK overexpression and continuous activation are associated with tumor growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . It achieves this by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell survival and proliferation . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of TRKs by binding to their kinase domain, thereby blocking their phosphorylation and activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . The compound also affects enzyme activity by either inhibiting or activating specific enzymes involved in metabolic processes . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with its role as a TRK inhibitor and its impact on cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s impact on metabolic pathways and its accumulation in specific tissues . Threshold effects have also been observed, where a minimum effective dose is required to achieve significant inhibition of tumor growth .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit cytochrome P450 isoforms, affecting the metabolism of other drugs and endogenous compounds . This inhibition can lead to altered levels of metabolites and changes in metabolic flux, impacting overall cellular metabolism . Additionally, the compound’s interaction with metabolic enzymes can influence its own biotransformation and clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of transporters . These factors determine the compound’s localization and accumulation, affecting its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors and regulatory proteins to modulate gene expression . Alternatively, it can accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways . The precise localization of the compound within cells determines its specific biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can be further reacted with various reagents to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through the use of advanced purification techniques and reaction condition optimization .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential to inhibit various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
- 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Uniqueness
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to the presence of the bromine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in chemical synthesis. Additionally, its specific interactions with TRKs make it a valuable compound in medicinal chemistry for the development of targeted therapies .
Properties
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNUTEUZXZIYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431469 | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405224-24-0 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405224-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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